4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one
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Overview
Description
4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes an amino group, a mercapto group, and a phenyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Reaction Conditions:
Reagents: Thiourea, benzoyl chloride, sodium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours, typically 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro group (if present in derivatives) can be reduced to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfonic acid derivatives
Reduction Products: Amino derivatives
Substitution Products: N-alkyl or N-acyl derivatives
Scientific Research Applications
4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The compound’s amino and mercapto groups are crucial for binding to molecular targets, facilitating interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-mercapto-1,2,4-triazine: Lacks the phenyl group, which may affect its reactivity and applications.
6-Phenyl-1,2,4-triazine-3-thiol: Similar structure but different substitution pattern, leading to different chemical properties.
4-Amino-6-phenyl-1,2,4-triazine-3-thiol: Another isomer with distinct reactivity due to the position of the mercapto group.
Uniqueness
4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to the combination of its functional groups and the phenyl substitution, which enhances its stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other triazine derivatives.
Properties
IUPAC Name |
4-amino-6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-13-8(14)7(11-12-9(13)15)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPPDVOLORWAAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399269 |
Source
|
Record name | 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22278-82-6 |
Source
|
Record name | 4-Amino-3,4-dihydro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22278-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-mercapto-6-phenyl-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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